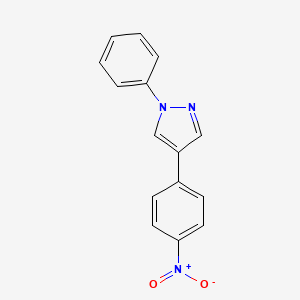

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole

Description

BenchChem offers high-quality 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)15-8-6-12(7-9-15)13-10-16-17(11-13)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVDNBDVXNPWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553640 | |

| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114474-27-0 | |

| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114474-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability and Melting Point of 4-Nitrophenyl Pyrazoles: A Guide to Characterization and In Silico Prediction

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Nitrophenyl pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, owing to their diverse biological activities.[1][2][3] A thorough understanding of their physicochemical properties, particularly thermodynamic stability and melting point, is paramount for formulation, storage, and predicting bioavailability. This guide provides a comprehensive framework for researchers and scientists to evaluate these critical parameters. We will delve into the foundational principles governing the solid-state behavior of these molecules, present detailed experimental protocols for thermal analysis, and explore the power of computational chemistry, specifically Density Functional Theory (DFT), to predict and rationalize their stability. By integrating experimental data with theoretical insights, this guide aims to equip drug development professionals with the necessary tools to make informed decisions in the early stages of the discovery pipeline.

Introduction: The Significance of 4-Nitrophenyl Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug design, appearing in a wide array of approved therapeutics. The introduction of a 4-nitrophenyl substituent can modulate the electronic properties and steric profile of the molecule, often enhancing its interaction with biological targets. These derivatives have been investigated for a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4]

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which relate to its solid-state properties. A high melting point can be indicative of a stable crystal lattice but may also correlate with poor solubility, a major hurdle in drug development. Similarly, thermodynamic instability can lead to degradation under storage conditions, compromising the safety and efficacy of the final product.[5] Therefore, a rigorous and early assessment of melting point and thermodynamic stability is not merely a characterization step but a critical component of risk mitigation in the drug development process.

Foundational Concepts: Linking Molecular Structure to Physical Properties

The macroscopic properties of melting point and stability are direct consequences of the molecule's structure and the intermolecular forces that govern its organization in the solid state.

-

Intermolecular Forces and Crystal Packing: The melting point is the temperature at which a substance transitions from a highly ordered solid crystal lattice to a disordered liquid state. The energy required to disrupt this lattice is determined by the strength of intermolecular forces. For 4-nitrophenyl pyrazoles, key interactions include:

-

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), which can lead to strong intermolecular hydrogen bonds, significantly raising the melting point.[1]

-

π-π Stacking: The aromatic nature of both the pyrazole and the 4-nitrophenyl rings facilitates attractive, non-covalent π-π stacking interactions. X-ray crystallography studies have revealed phenyl-phenyl distances of 3.5–3.8 Å in related structures, indicative of such stacking.[6][7]

-

Dipole-Dipole Interactions: The highly polar nitro group (–NO₂) creates a strong dipole moment, leading to significant dipole-dipole interactions that contribute to a more stable crystal lattice.

-

-

Thermodynamic Stability: This refers to the relative energy of a compound. In the context of drug development, it encompasses both stability against chemical degradation (e.g., oxidation, hydrolysis) and physical changes (e.g., converting to a less stable polymorphic form). A thermodynamically stable compound exists in a low-energy state. While not a direct correlation, compounds with high melting points often form very stable crystal lattices, reflecting strong intermolecular forces and efficient packing.

Experimental Determination of Thermal Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal properties of 4-nitrophenyl pyrazoles.

Synthesis of a Representative 4-Nitrophenyl Pyrazole

The ability to synthesize the target compound is the first step. A common and reliable method is the Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8]

Protocol: Synthesis of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of ethanol.

-

Addition of Hydrazine: To this solution, add 4-nitrophenylhydrazine (1.53 g, 10 mmol) portion-wise over 5 minutes.

-

Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. Recrystallize from hot ethanol to obtain the pure product.

-

Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.

Melting Point Analysis

This provides a preliminary, yet crucial, piece of data.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the recrystallized product is completely dry and finely powdered.

-

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A sharp melting range (≤ 2°C) is indicative of high purity.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for a detailed thermodynamic characterization. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] This allows for the precise determination of melting points, enthalpy of fusion (ΔHfus), and decomposition temperatures.

Protocol: DSC Analysis of a 4-Nitrophenyl Pyrazole

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, purified compound into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting.

-

Melting Point (Tm): Determined as the onset temperature or the peak temperature of the endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. A higher ΔHfus value indicates a more stable crystal lattice requiring more energy to disrupt.

-

Decomposition: An exothermic event following the melting peak often indicates thermal decomposition. High decomposition temperatures (>250 °C) are a sign of excellent thermal stability.[11]

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Computational Modeling of Thermodynamic Stability

In silico methods, particularly Density Functional Theory (DFT), provide invaluable insights into molecular stability before a compound is even synthesized. DFT calculates the electronic structure of a molecule, from which properties like total energy and molecular orbital energies can be derived.[12][13][14]

Density Functional Theory (DFT) as a Predictive Tool

The core principle is that a lower calculated total energy for a molecule corresponds to a more thermodynamically stable structure. By comparing the energies of different isomers or conformations, we can predict their relative stabilities.

Conceptual Protocol for DFT Calculation

-

Structure Building: Draw the 3D structure of the 4-nitrophenyl pyrazole molecule using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation. This process finds the lowest energy conformation of the molecule (its most stable structure). A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[12][13][15]

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: From the optimized structure, calculate key electronic properties.

Key Stability Descriptors from DFT:

-

Total Energy (E_total): The absolute electronic energy of the molecule at 0 K. When comparing isomers, the one with the more negative (lower) energy is predicted to be more stable.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron.[3][12][15]

-

Molecular Electrostatic Potential (MEP): This creates a color-coded map of electron density on the molecular surface.[14] It visually identifies electron-rich (red/yellow) and electron-poor (blue) regions, which are crucial for predicting sites of intermolecular interactions that underpin crystal packing and stability.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Tuning of 1-Phenyl-1H-Pyrazole Scaffolds: A Guide to Nitro-Substitution

Executive Summary

The 1-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and agrochemicals like Fipronil.[1] While the scaffold itself provides a rigid template for receptor binding, the introduction of a nitro group (

Electronic Architecture: The "Push-Pull" Dynamics

The introduction of a nitro group into the 1-phenyl-1H-pyrazole system creates a strong electronic bias.[1] Understanding this is crucial for predicting reactivity and binding affinity.

Frontier Molecular Orbitals (FMO)

The 1-phenyl-1H-pyrazole system is characterized by a conjugated

-

HOMO-LUMO Gap: Unsubstituted 1-phenylpyrazoles exhibit a wide band gap.[1] The introduction of a nitro group (a strong

-acceptor) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]-

Effect: This reduces the HOMO-LUMO gap (typically into the 3.15 – 3.75 eV range depending on substitution patterns), making the molecule "softer" and more electrophilic [1].[1]

-

Spectroscopic Signature: This band gap reduction results in a bathochromic shift (red shift) in UV-Vis absorption, often moving

into the visible region (yellow/orange solids).

-

The Regio-Electronic Divergence

The location of the nitro group dictates the electronic outcome:

| Position | Electronic Effect | Structural Consequence |

| Pyrazole C-4 | Direct conjugation with the N1-phenyl ring (if planar).[1] Increases acidity of C-3/C-5 protons.[1] | The most thermodynamically stable position for electrophilic attack.[1] |

| Phenyl para | Creates a "push-pull" system if an electron-donating group (EDG) is at Pyrazole C-3/C-5. | Enhances dipole moment significantly (often >3.5 D), improving electrostatic binding interactions [2].[1] |

| Phenyl ortho | Induces maximum steric clash. | Forces the phenyl ring perpendicular to the pyrazole, breaking conjugation (Twisted Intramolecular Charge Transfer - TICT states).[1] |

Synthetic Strategies & Regiocontrol[1][2][3][4]

Synthesis of nitro-1-phenylpyrazoles generally follows two distinct pathways: De Novo Cyclization or Late-Stage Functionalization.[1]

Pathway A: Regioselective Cyclocondensation (Knorr Synthesis)

The reaction of arylhydrazines with 1,3-diketones is the standard method.[1] However, when using unsymmetrical 1,3-diketones, regioselectivity (1,3- vs 1,5-isomers) is a major challenge.[1]

-

The Challenge: In ethanol, mixtures of regioisomers are common (ratios often 1:1 to 3:1).[1]

-

The Solution (Solvent Engineering): Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drive regioselectivity up to 99:1 in favor of the 5-substituted isomer [3].[1] The solvent hydrogen-bonds to the diketone carbonyls, activating them differentially.[1]

Pathway B: Late-Stage Electrophilic Aromatic Substitution (SEAr)

Direct nitration of the pre-formed scaffold.[1]

-

Reactivity Order: Pyrazole C-4 > Phenyl para > Phenyl ortho.[1]

-

Mechanism: The pyrazole ring is electron-rich (excess

-density).[1] Standard nitration (

Synthetic Decision Tree

Figure 1: Synthetic decision matrix for targeting specific nitro-regioisomers. Note the critical role of solvent in the Knorr cyclization pathway.

Experimental Protocols

Protocol A: Regioselective Synthesis via Fluorinated Solvents

Use this protocol to synthesize 1-(4-nitrophenyl)-5-substituted-pyrazoles with high regiocontrol.[1]

Materials:

-

4-Nitrophenylhydrazine hydrochloride (1.0 equiv)[1]

-

Unsymmetrical 1,3-diketone (e.g., benzoylacetone) (1.0 equiv)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M concentration)

-

Triethylamine (1.1 equiv, if using hydrazine HCl salt)

Procedure:

-

Preparation: In a round-bottom flask, dissolve the 1,3-diketone in HFIP.

-

Addition: Add 4-nitrophenylhydrazine (and Et3N if using salt) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours. (Monitor via TLC; HFIP accelerates the reaction compared to EtOH).[1]

-

Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.[1]

-

Purification: The crude residue is often high purity.[1] Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).[1]

Validation:

-

1H NMR: Look for the pyrazole C-4 proton singlet around

6.5–7.0 ppm.[1] -

Regio-check: NOESY NMR is required to confirm the spatial proximity of the N-phenyl ring to the C-5 substituent.[1]

Protocol B: Direct C-4 Nitration of 1-Phenylpyrazole

Use this protocol to install a nitro group on the pyrazole ring.[1]

Procedure:

-

Dissolution: Dissolve 1-phenyl-1H-pyrazole (10 mmol) in concentrated sulfuric acid (

, 5 mL) at 0°C. -

Nitration: Dropwise add fuming nitric acid (

, 1.1 equiv) while maintaining temperature <10°C. -

Stirring: Allow to warm to room temperature and stir for 1 hour.

-

Quenching: Pour the mixture onto crushed ice (50 g). The product will precipitate as a solid.[1]

-

Isolation: Filter the solid, wash with water until neutral pH, and dry.

-

Yield: Typically >85% yield of 4-nitro-1-phenyl-1H-pyrazole.[1]

Computational Assessment (DFT Workflow)

For researchers predicting electronic properties before synthesis, the following Density Functional Theory (DFT) workflow is standard for this scaffold.

Software: Gaussian 16 / ORCA / GAMESS Functional/Basis Set: B3LYP/6-311G(d,p) or wB97X-D/def2-TZVP (for better dispersion correction).

Step-by-Step Workflow:

-

Geometry Optimization: Optimize the ground state geometry in the gas phase.

-

Check: Verify zero imaginary frequencies.

-

Parameter: Measure the dihedral angle between Phenyl and Pyrazole rings.[1]

-

-

Electronic Properties:

-

Solvent Model: Re-run single point energy using PCM (Polarizable Continuum Model) with water or DMSO to simulate biological environments.[1]

Data Interpretation Table:

| Parameter | Typical Value (Nitro-Substituted) | Implication |

| Dipole Moment ( | 3.5 – 6.0 Debye | High polarity improves solubility in polar media but may reduce membrane permeability.[1] |

| HOMO Energy | -6.5 to -7.0 eV | Lower than unsubstituted analogs; harder to oxidize.[1] |

| LUMO Energy | -3.0 to -3.5 eV | Low energy indicates high susceptibility to nucleophilic attack or reduction.[1] |

| Twist Angle | 20° - 45° | Non-planarity reduces conjugation efficiency but can improve solubility by disrupting crystal packing.[1] |

Physicochemical Implications in Drug Design[1][9]

Metabolic Stability (The Nitro-Reductase Liability)

While the nitro group improves binding via dipole interactions, it is a "structural alert" in drug discovery.[1]

-

Mechanism: Nitro-reductases (bacterial or hepatic) can reduce

to -

Toxicity: These intermediates can be genotoxic (Ames positive).[1]

-

Mitigation: Steric shielding (ortho-substitution) or replacing

with bioisosteres like

Solubility & pKa

-

Acidity: A nitro group at C-4 renders the C-3/C-5 protons more acidic, potentially allowing for hydrogen bond donation in the active site.[1]

-

Solubility: The high dipole moment generally improves solubility in aqueous buffers compared to the lipophilic unsubstituted scaffold.[1]

References

-

Al-Sehemi, A. G., & Irfan, A. (2017).[1][4] Density functional theory and time-dependent density functional theory studies on the electronic and optical properties of some azo-pyrazole dyes. Journal of Saudi Chemical Society, 21(5), 558-568.[1] Link

-

Sandhya, P., et al. (2022).[1] Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Asian Journal of Chemistry, 34(2), 297-304. Link

-

Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73(9), 3523–3529. Link

-

Kumar, R., et al. (2013).[1] Regioselective synthesis of 1-phenyl-1H-pyrazoles: A review. Journal of Heterocyclic Chemistry, 50(2), 213-225. Link

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural, Synthetic, and Functional Divergence of 3-(4-nitrophenyl) vs. 4-(4-nitrophenyl) Pyrazole Isomers

Executive Summary: The Isomeric Switch

In medicinal chemistry, the pyrazole ring serves as a privileged scaffold, functioning as a bioisostere for amide bonds or phenyl rings. However, the regiochemical placement of substituents—specifically the distinction between the 3-(4-nitrophenyl) and 4-(4-nitrophenyl) isomers—dictates profound differences in synthetic accessibility, electronic distribution, and pharmacological efficacy.

This guide delineates the critical technical divergences between these two isomers. While the 3-isomer is historically associated with COX-2 inhibition (e.g., Celecoxib analogs) and relies on condensation chemistry, the 4-isomer has emerged as a critical scaffold for kinase inhibition (e.g., CDK9, p38 MAPK) and typically necessitates transition-metal-catalyzed cross-coupling for synthesis.

Structural & Electronic Dynamics

The fundamental difference between these isomers lies in their symmetry and tautomeric behavior. This is not merely a structural nuance but a driver of solubility, pKa, and ligand-protein binding kinetics.

Tautomeric Equilibrium

For N-unsubstituted pyrazoles (1H-pyrazoles), the proton on the nitrogen is labile.

-

3-(4-nitrophenyl)-1H-pyrazole: Exists in an annular tautomeric equilibrium with 5-(4-nitrophenyl)-1H-pyrazole . In solution (DMSO, MeOH), the equilibrium constant (

) is influenced by the electron-withdrawing nitro group, typically favoring the 3-substituted form to minimize steric clash and maximize hydrogen bond donation potential, though rapid exchange often averages NMR signals at room temperature. -

4-(4-nitrophenyl)-1H-pyrazole: This molecule possesses C2v-like symmetry (time-averaged). The tautomeric shift moves the proton between N1 and N2, but the resulting structures are identical (degenerate tautomerism). Consequently, positions 3 and 5 are chemically equivalent.

Electronic Induction (Hammett Effects)

The 4-nitrophenyl group acts as a strong electron-withdrawing group (EWG).

-

In the 3-position: The nitro group is conjugated directly with the C=N bond of the pyrazole in the 3-tautomer, significantly acidifying the N-H proton.

-

In the 4-position: The substituent is cross-conjugated.[1] The inductive effect is distributed symmetrically across both nitrogens, often resulting in a higher pKa compared to the 3-isomer.

Synthetic Pathways & Regiocontrol[2]

The synthesis of these isomers requires fundamentally different disconnections. The 3-isomer is accessible via classical condensation, whereas the 4-isomer requires modern organometallic coupling to avoid complex regio-control issues.

Diagram: Synthetic Divergence

The following workflow illustrates the distinct pathways required to access each isomer with high regiochemical fidelity.

Caption: Divergent synthetic workflows. The 3-isomer utilizes cyclization logic, while the 4-isomer relies on Pd-catalyzed functionalization of a pre-formed heterocycle.

Detailed Protocols

Protocol A: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole (Condensation Route)

Rationale: This method exploits the electrophilicity of

-

Enaminone Formation: Reflux 1-(4-nitrophenyl)ethan-1-one (10 mmol) with DMF-DMA (12 mmol) in xylene for 6 hours. Remove solvent to yield the enaminone intermediate.

-

Cyclization: Dissolve the intermediate in ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise at 0°C.

-

Reflux: Heat to reflux for 4 hours. The solution will darken.

-

Isolation: Cool to room temperature. Pour into ice water. The precipitate is the 3-isomer.

-

Validation: Check for disappearance of the enaminone vinylic protons in NMR.

Protocol B: Synthesis of 4-(4-nitrophenyl)-1H-pyrazole (Suzuki Route)

Rationale: Direct condensation to form 4-substituted pyrazoles requires unstable malondialdehyde derivatives.[1] Suzuki coupling is the industry standard for reliability.

-

Reagents: Combine 4-bromo-1H-pyrazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and

(2.5 eq). -

Solvent System: Suspend in 1,4-dioxane/water (4:1 ratio). Degas with

for 15 mins. -

Catalysis: Add

(5 mol%). -

Reaction: Heat at 90°C for 12 hours under inert atmosphere.

-

Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Analytical Differentiation

Distinguishing these isomers requires careful interpretation of NMR spectroscopy, particularly focusing on the coupling constants of the pyrazole ring protons.

Comparative Data Table

| Feature | 3-(4-nitrophenyl)-1H-pyrazole | 4-(4-nitrophenyl)-1H-pyrazole |

| Symmetry | Asymmetric ( | Symmetric ( |

| 1H NMR (Pyrazole Ring) | Two distinct signals. H5 appears as a doublet ( | One signal (Singlet, 2H). H3 and H5 are chemically equivalent due to rapid tautomerism. |

| 13C NMR (Pyrazole) | 3 distinct peaks (C3, C4, C5).[2] | 2 distinct peaks (C3/C5 are equivalent, C4 is unique). |

| Crystal Packing | Often forms H-bonded dimers (N-H...N). | Forms catemeric chains or dimers depending on solvent. |

NMR Logic Diagram

The following decision tree guides the analyst in confirming the regioisomer.

Caption: NMR decision tree. The presence of vicinal coupling (

Pharmacological Implications[4]

The choice between 3- and 4-isomers is a critical "regioisomeric switch" in Structure-Activity Relationship (SAR) studies.

-

Binding Pocket Geometry:

-

3-Aryl Scaffolds: Frequently target COX-2 and Cannabinoid (CB1) receptors. The bent shape allows the phenyl group to occupy a hydrophobic side pocket while the pyrazole NH hydrogen bonds with the catalytic site (e.g., Arg120 in COX-2).

-

4-Aryl Scaffolds: Preferred for Kinase Inhibitors (e.g., p38 MAP kinase, CDK9). The linear vector of the 4-aryl group allows the molecule to span the ATP-binding cleft, often positioning the nitro/aryl group towards the solvent-exposed region or the gatekeeper residue.

-

-

Case Study: p38 MAPK Inhibition

-

Research indicates that switching the aryl substituent from position 3 to position 4 can result in a complete loss of activity for certain targets, or conversely, a gain in selectivity for others. For example, 4-aryl-5-aminopyrazoles are potent inhibitors of p38

, whereas their 3-aryl regioisomers show significantly reduced affinity due to steric clashes with the hinge region residues (Met109, Gly110).

-

References

-

Hu, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3] Chinese Chemical Letters. Link

-

Elguero, J., et al. (2012). Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry. Link

-

Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

-

Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Link

-

BenchChem Technical Support. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.[5] Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Understanding and Determining the LogP and Lipophilicity of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It governs a multitude of processes including absorption, distribution, metabolism, excretion (ADME), and even target engagement. Pyrazole derivatives, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs.[1] The specific compound of interest, 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole, with its distinct arrangement of aromatic and heteroaromatic rings, presents a unique lipophilicity profile that warrants a detailed investigation for any research or development program.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the lipophilicity of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole. In the absence of publicly available experimental data for this specific molecule, this guide will equip researchers with the foundational knowledge and methodologies to determine its lipophilicity.

Theoretical Framework: Understanding LogP and LogD

The most widely accepted measure of lipophilicity is the partition coefficient (P) , which describes the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For ease of use, the logarithmic form, LogP , is universally employed.

LogP = log ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). It is crucial to note that LogP is defined for the neutral form of a molecule.[2]

For compounds that can ionize at different pH values, the distribution coefficient (D) , and its logarithmic form LogD , provide a more accurate representation of lipophilicity across a range of physiological pHs. LogD takes into account all forms of the compound (ionized and unionized) at a specific pH.[2]

LogDpH = log (Σ[Compound]octanol / Σ[Compound]water)

Given that the pyrazole ring can exhibit weak basicity, understanding the distinction between LogP and LogD is essential for accurately predicting the behavior of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole in biological systems.

Lipophilicity Data for Structurally Related Pyrazole Derivatives

| Compound Name | Structure | LogP Value | Data Type | Source |

| 4-(4-nitrophenyl)-1H-pyrazole | 4-(4-nitrophenyl) substituent on a pyrazole ring | 1.7 | Calculated | PubChem[3][4] |

| 4-Nitro-1-phenyl-1H-pyrazole | 4-nitro substituent on a 1-phenylpyrazole ring | Not Available | - | - |

| 3-(4-Nitrophenyl)-1H-pyrazole | 3-(4-nitrophenyl) substituent on a pyrazole ring | Not Available | - | - |

| Pyrazole, 4-amino-1-phenyl- | 4-amino substituent on a 1-phenylpyrazole ring | 1.50 | Predicted | EPA[5] |

Note: The LogP values for isomers and derivatives can differ significantly due to variations in intramolecular interactions and overall polarity.

Experimental Determination of LogP

For a definitive understanding of a compound's lipophilicity, experimental determination is the gold standard. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

This traditional and highly reliable method directly measures the partition coefficient.

Protocol:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Standard Solution Preparation: Prepare a stock solution of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole in the appropriate solvent.

-

Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-octanol and pre-saturated water. Add a known amount of the compound stock solution.

-

Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely.

-

Phase Separation and Analysis: Carefully separate the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP value using the formula: LogP = log (Coctanol / Cwater).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This method provides a rapid and efficient way to estimate LogP based on the retention time of a compound on a non-polar stationary phase.

Principle:

A compound's retention time in RP-HPLC is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, a linear relationship between the logarithm of the retention factor (k) and LogP can be established. The LogP of the unknown compound can then be interpolated from its retention time.

Computational Prediction of LogP

In silico methods offer a valuable and high-throughput approach to estimate LogP, particularly in the early stages of drug discovery. These methods are based on the chemical structure of the molecule.

Commonly Used Algorithms:

-

ALOGPS: An atom-based method that considers the contribution of individual atoms to the overall lipophilicity.

-

Molinspiration: A fragment-based method that sums the contributions of different molecular fragments.

-

ChemDraw (ACD/Labs): Offers various predictive models for LogP and other physicochemical properties.

Interpretation of Lipophilicity for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole

Based on its structure, we can make some qualitative predictions about the lipophilicity of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole:

-

Aromatic Rings: The presence of two phenyl rings and a pyrazole ring contributes significantly to the molecule's lipophilicity. Aromatic systems are generally non-polar and favor partitioning into the n-octanol phase.

-

Nitro Group: The nitro (-NO2) group is a polar functional group that will increase the molecule's polarity and potentially lower its LogP value compared to an unsubstituted analog.

-

Pyrazole Core: The pyrazole ring itself has a dipole moment and contains nitrogen atoms capable of hydrogen bonding, which can contribute to its aqueous solubility.

Considering these features, it is anticipated that 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole will be a moderately to highly lipophilic compound. Its LogP value is likely to be higher than that of its analog lacking the 1-phenyl substituent, "4-(4-nitrophenyl)-1H-pyrazole" (calculated LogP of 1.7)[3][4], due to the addition of the lipophilic phenyl group.

Conclusion

The lipophilicity, quantified by LogP, of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole is a critical parameter that will profoundly influence its behavior in biological systems. While direct experimental data for this specific molecule is not currently available in the public domain, this guide has outlined the essential theoretical concepts and practical methodologies for its determination. For researchers and drug development professionals, a thorough understanding and accurate measurement of this property, whether through experimental methods like the shake-flask or RP-HPLC techniques or via in silico predictions, is an indispensable step in advancing the scientific investigation and potential therapeutic application of this promising pyrazole derivative.

References

-

PubChem. 4-(4-nitrophenyl)-1H-pyrazole. [Link]

-

Royal Society of Chemistry. Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. [Link]

-

AIP Publishing. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PubChemLite. 4-(4-nitrophenyl)-1h-pyrazole (C9H7N3O2). [Link]

-

Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

-

ScienceDirect. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. [Link]

-

MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

-

ResearchGate. Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives. [Link]

-

ACD/Labs. LogP vs LogD - What is the Difference?. [Link]

-

PMC. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

-

ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. [Link]

-

University of South Florida. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. [Link]

-

U.S. Environmental Protection Agency. Pyrazole, 4-amino-1-phenyl- Properties. [Link]

-

Bangladesh Journals Online. Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. [Link]

Sources

A Technical Guide to the Crystal Structure of Phenyl-Nitrophenyl-Substituted Pyrazoles: A Case Study of 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline

Publication Note: A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the scientific literature did not yield a specific, publicly available crystal structure for 1-phenyl-4-nitrophenylpyrazole. This guide, therefore, presents a detailed crystal structure analysis of a closely related and well-documented compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules. The methodologies and data presented are based on published research and serve as an authoritative example for the crystallographic analysis of similar pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse functionalization and the creation of molecules with tailored therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The spatial arrangement of substituents on the pyrazole ring is critical to their interaction with biological targets, making single-crystal X-ray diffraction (XRD) an indispensable tool for their characterization. This guide provides a detailed technical overview of the synthesis and crystal structure determination of a representative phenyl-nitrophenyl-substituted pyrazoline, offering insights into the experimental and analytical workflows essential for drug development professionals.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of the title compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, is achieved through a well-established cyclocondensation reaction. The causality behind the experimental choices lies in creating a thermodynamically favorable environment for the formation of the pyrazoline ring.

Experimental Protocol: Synthesis

-

Chalcone Formation: The precursor chalcone, (2E)-1-(4-nitrophenyl)-3-(2-thienyl)prop-2-en-1-one, is synthesized by the Claisen-Schmidt condensation of 4-nitroacetophenone and thiophene-2-carbaldehyde in the presence of a base, typically an aqueous solution of sodium hydroxide in ethanol. The base deprotonates the acetophenone, forming an enolate which then attacks the aldehyde.

-

Cyclization: The resulting chalcone (1 mmol) and phenylhydrazine (1.2 mmol) are dissolved in glacial acetic acid (20 mL). The use of glacial acetic acid as a solvent provides a protic environment that facilitates the reaction.

-

Reflux: The mixture is refluxed for 5 hours. The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed to completion.

-

Isolation and Purification: Upon cooling, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water until neutral pH is achieved, and then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain light-yellow crystals of high purity suitable for single-crystal XRD analysis.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

The cornerstone of understanding the structure-activity relationship of a pharmaceutical compound at the molecular level is the determination of its three-dimensional structure. Single-crystal X-ray diffraction is the gold standard for this purpose.

Experimental Protocol: Data Acquisition and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K or 298 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Crystal Structure Analysis of 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline

The crystallographic data and refinement parameters for the title compound provide a detailed picture of its molecular and supramolecular structure.

Crystallographic Data and Structure Refinement

| Parameter | Value |

| Chemical formula | C₁₉H₁₃N₃O₂S |

| Formula weight | 359.39 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.123(3) |

| b (Å) | 5.7892(12) |

| c (Å) | 20.345(4) |

| β (°) | 98.76(3) |

| Volume (ų) | 1642.1(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.454 |

| Absorption coefficient (mm⁻¹) | 0.211 |

| F(000) | 744 |

| Crystal size (mm³) | 0.20 x 0.18 x 0.15 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 298(2) |

| Reflections collected | 9481 |

| Independent reflections | 2891 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.076, wR₂ = 0.138 |

Data extracted from the study by Liu, et al. (2014).

Molecular Structure and Conformation

The molecular structure of 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline reveals important conformational features. The central pyrazoline ring is not perfectly planar, which is typical for this heterocyclic system. The dihedral angles between the pyrazoline ring and the substituent rings are crucial for understanding the overall molecular shape.

-

The pyrazolinyl ring forms dihedral angles of 5.39(3)°, 60.10(3)°, and 19.27(11)° with the p-nitrophenyl, phenyl, and 2-thienyl rings, respectively.

These twist angles are a consequence of minimizing steric hindrance between the bulky substituent groups.

Supramolecular Interactions and Crystal Packing

In the solid state, the molecules are not isolated but interact with their neighbors through a network of non-covalent interactions. These interactions are fundamental to the stability of the crystal lattice and can influence the physicochemical properties of the solid form, such as solubility and dissolution rate.

In the crystal lattice of the title compound, intermolecular C–H···N and C–H···π interactions are observed, which stabilize the crystal structure. These weak hydrogen bonds and π-stacking interactions create a robust three-dimensional network.

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in determining and analyzing the crystal structure, the following diagrams are provided.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to crystal structure analysis.

Logical Relationship of Structural Features

Caption: Interplay of molecular and supramolecular features.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and crystal structure analysis of a representative phenyl-nitrophenyl-substituted pyrazoline. The detailed experimental protocols and the analysis of the crystallographic data underscore the importance of single-crystal X-ray diffraction in modern drug discovery. The structural insights gained from such studies, including conformational analysis and the mapping of intermolecular interactions, are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents with improved efficacy and safety profiles. Future work in this area will likely focus on the synthesis of novel pyrazole derivatives and the crystallographic investigation of their complexes with biological targets to further elucidate their mechanisms of action.

References

-

Liu, G. F., et al. (2014). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules, 19(4), 5313-5324. [Link]

- Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486.

-

Shaaban, M. R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]

-

Rani, P., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1109. [Link]

-

Lone, S. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1861. [Link]

Sources

Methodological & Application

Regioselective Synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole: Application Notes and Protocols

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Among the vast family of pyrazole derivatives, 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole stands out as a valuable building block and a pharmacophore of interest in drug discovery programs. The precise arrangement of the phenyl and nitrophenyl substituents on the pyrazole core is crucial for its intended biological activity, making regioselective synthesis a paramount challenge. This application note provides a detailed, field-proven protocol for the highly regioselective synthesis of 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole, offering in-depth technical guidance for researchers, medicinal chemists, and professionals in drug development.

The Challenge of Regioselectivity in Pyrazole Synthesis

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2][3] However, when employing unsymmetrical 1,3-dicarbonyls and substituted hydrazines, this method often yields a mixture of regioisomers, complicating purification and reducing the overall efficiency of the desired isomer's production.[4][5] The formation of either the 1,3,5- or the 1,3,4-trisubstituted pyrazole is governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.[1][6] To overcome this inherent challenge, strategies that offer superior control over the regiochemical outcome are highly sought after.

This guide details a robust and highly regioselective two-step approach that circumvents the common pitfalls of the traditional Knorr synthesis. The strategy relies on the preparation of a key α,β-unsaturated aldehyde intermediate, which then undergoes a regiocontrolled cyclization with phenylhydrazine.

Strategic Overview of the Synthesis

The synthesis is divided into two main stages, as illustrated in the workflow diagram below. The first stage involves the synthesis of the key intermediate, 3-(dimethylamino)-2-(4-nitrophenyl)propenal, through a Vilsmeier-Haack type reaction. The second stage is the regioselective cyclization of this intermediate with phenylhydrazine to furnish the target compound, 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole.

Caption: Synthetic workflow for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole.

PART 1: Synthesis of 3-(Dimethylamino)-2-(4-nitrophenyl)propenal

This key intermediate is prepared via the Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic and aliphatic compounds.[5][7][8] In this case, the reaction is applied to 4-nitrophenylacetic acid, where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.

Mechanistic Insight

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This potent electrophile reacts with the enol or enolate form of 4-nitrophenylacetic acid. Subsequent elimination and hydrolysis steps lead to the formation of the desired α,β-unsaturated aldehyde. The use of a pre-formed Vilsmeier reagent or its in situ generation provides a reliable route to this crucial building block.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Nitrophenylacetic Acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Reaction with 4-Nitrophenylacetic Acid: Dissolve 4-nitrophenylacetic acid (1.0 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent.

-

Heat the reaction mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-(dimethylamino)-2-(4-nitrophenyl)propenal can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a yellow solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-Nitrophenylacetic Acid | 1.0 | 181.13 |

| N,N-Dimethylformamide (DMF) | 3.0 | 73.09 |

| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 |

Table 1: Stoichiometry for the synthesis of 3-(dimethylamino)-2-(4-nitrophenyl)propenal.

PART 2: Regioselective Synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole

The second stage of the synthesis involves the acid-catalyzed cyclization of the prepared α,β-unsaturated aldehyde with phenylhydrazine hydrochloride. This reaction proceeds with excellent regioselectivity to yield the desired 1,4-disubstituted pyrazole.

Mechanistic Rationale for Regioselectivity

The high regioselectivity of this cyclization is a direct consequence of the defined structure of the 3-(dimethylamino)-2-(4-nitrophenyl)propenal intermediate. The reaction is believed to proceed via the formation of a phenylhydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the dimethylamino group, which acts as a good leaving group upon protonation. This concerted or stepwise process leads exclusively to the formation of the 4-substituted pyrazole isomer.

Caption: Proposed mechanism for the regioselective pyrazole formation.

Detailed Experimental Protocol

Materials and Reagents:

-

3-(Dimethylamino)-2-(4-nitrophenyl)propenal

-

Phenylhydrazine hydrochloride

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 3-(dimethylamino)-2-(4-nitrophenyl)propenal (1.0 equivalent) in ethanol in a round-bottom flask, add phenylhydrazine hydrochloride (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product as a solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-(Dimethylamino)-2-(4-nitrophenyl)propenal | 1.0 | 220.22 |

| Phenylhydrazine hydrochloride | 1.1 | 144.60 |

Table 2: Stoichiometry for the synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole.

Product Characterization and Validation

The structure of the final product, 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole, should be unequivocally confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the aromatic protons of the phenyl and nitrophenyl groups. The pyrazole protons typically appear as singlets in the aromatic region. The protons of the 4-nitrophenyl group will appear as two doublets (an AA'BB' system), and the protons of the 1-phenyl group will show characteristic multiplets.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the pyrazole ring carbons and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₁N₃O₂ (265.27 g/mol ).

| Proton (¹H) | Expected Chemical Shift (δ, ppm) |

| Pyrazole-H (C3-H, C5-H) | ~8.0 - 8.5 (s) |

| 4-Nitrophenyl-H | ~7.8 - 8.3 (d, 2H) and ~7.6 - 8.0 (d, 2H) |

| 1-Phenyl-H | ~7.3 - 7.6 (m, 5H) |

Table 3: Predicted ¹H NMR Chemical Shifts for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole. Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Conclusion

This application note provides a comprehensive and regioselective protocol for the synthesis of 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole. By utilizing a two-step strategy involving the Vilsmeier-Haack reaction to prepare a key α,β-unsaturated aldehyde intermediate, this method overcomes the regioselectivity challenges associated with traditional pyrazole syntheses. The detailed experimental procedures and mechanistic insights offered herein are intended to empower researchers in the fields of medicinal chemistry and materials science to access this valuable heterocyclic building block with high efficiency and purity.

References

-

Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem.2008 , 73 (6), 2412–2415. [Link]

-

Specklin, S.; Decuypere, E.; Plougastel, L.; Aliani, S.; Taran, F. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. J. Org. Chem.2014 , 79 (16), 7772-7777. [Link]

-

PubChem. 4-(4-nitrophenyl)-1H-pyrazole. [Link]

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883 , 16, 2597–2599. [Link]

-

Paal, C. Ueber die Derivate des Acetophenonacetessigesters und die des Acetonylacetessigesters. Ber. Dtsch. Chem. Ges.1885 , 18, 367-371. [Link]

-

HETEROCYCLES, Vol. 100, No. 1, 2020, pp. 25-33. SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. [Link]

-

Ichikawa, H.; Oh, Y. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 2006 , 68, 2247. [Link]

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119-122. [Link]

-

Farag, A. M.; Mayhoub, A. S.; Barakat, S. E.; Bayomi, A. H. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. Bioorg. Med. Chem.2008 , 16, 881-889. [Link]

-

The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 2022 . [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

ResearchGate. Knorr Pyrazole Synthesis. [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

Sources

- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 4. 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. CN105859559A - Production method of 3-ethoxy-4-nitrophenol - Google Patents [patents.google.com]

- 7. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Synthesis of 4-Arylpyrazoles via Suzuki-Miyaura Coupling: An Application and Protocol Guide

Introduction: The Significance of 4-Arylpyrazoles and the Power of Cross-Coupling

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] Specifically, 4-arylpyrazoles represent a privileged scaffold, with applications ranging from kinase inhibitors in oncology to agrochemicals.[3] The traditional synthesis of pyrazoles, often involving the condensation of 1,3-dicarbonyl compounds with hydrazines, can be limiting, especially when seeking to introduce diverse aryl substituents at the C4 position.[1]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of such biaryl structures. Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4][5][6] This guide provides a detailed exploration of the Suzuki-Miyaura coupling for the synthesis of 4-arylpyrazoles, offering mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers in organic synthesis and drug development.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a complex yet elegant catalytic process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[4][8]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-halopyrazole (typically an iodo- or bromo-pyrazole). This step forms a square-planar Pd(II) complex. The choice of ligand on the palladium catalyst is crucial here; electron-rich and bulky phosphine ligands can accelerate this often rate-limiting step, especially for less reactive aryl chlorides.[4][9]

-

Transmetalation : In this step, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The base also plays a role in the ligand exchange on the palladium complex.

-

Reductive Elimination : This is the final, product-forming step. The two organic groups (the pyrazole and the aryl moiety) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 4-arylpyrazole. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Optimizing Reaction Conditions: A Comparative Overview

The success of a Suzuki-Miyaura coupling for 4-arylpyrazole synthesis is highly dependent on the careful selection of several key parameters. The optimal conditions often represent a trade-off between reaction rate, yield, and the suppression of side reactions. Below is a summary of commonly employed conditions and their rationale.

| Parameter | Common Choices | Rationale and Expert Insights |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G2) | Pd(PPh₃)₄ is a reliable choice for many applications as it is an air-stable Pd(0) source.[1][10] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand.[4] Modern Buchwald precatalysts offer high reactivity, particularly for challenging substrates, due to their bulky and electron-rich ligands.[3][11] |

| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | The ligand stabilizes the palladium center and modulates its reactivity. PPh₃ is a standard, cost-effective choice. Bulky, electron-donating ligands like P(t-Bu)₃ and the Buchwald family can accelerate oxidative addition and are often necessary for less reactive aryl bromides or chlorides.[4][9] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic acid.[4] Carbonates are widely used, with Cs₂CO₃ often being more effective due to its higher solubility in organic solvents.[1][10] K₃PO₄ is a milder base that can be beneficial for sensitive substrates.[11][12] |

| Solvent | Toluene, Dioxane, THF, DMF, DME/H₂O | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the transmetalation step.[1][10][13] Toluene and Dioxane are frequently used for their ability to reach higher temperatures.[5][14] DMF can be a good choice for solubilizing all components but can be difficult to remove. |

| Boron Reagent | Boronic acids, Boronic esters (e.g., pinacol esters), MIDA boronates, Potassium aryltrifluoroborates | Boronic acids are the most common, but can be prone to protodeboronation.[15] Boronic esters (pinacol, MIDA) and trifluoroborates offer enhanced stability and can be advantageous for sluggish reactions or with sensitive substrates.[12][15] |

| Temperature | Room Temperature to 120 °C (or higher with microwave) | Many Suzuki couplings require heating to proceed at a reasonable rate.[15] Microwave irradiation can significantly shorten reaction times and improve yields by allowing for rapid and uniform heating to high temperatures.[1][13] |

Experimental Protocols

Below are two representative protocols for the synthesis of 4-arylpyrazoles via Suzuki-Miyaura coupling: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

This protocol is a robust starting point for the coupling of a 4-halopyrazole with an arylboronic acid.

Materials:

-

4-Iodo-1-methyl-1H-pyrazole

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube, add the 4-iodo-1-methyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Na₂CO₃ (2.5 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %).

-

Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

-

Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Figure 2: Workflow for conventional Suzuki coupling of 4-halopyrazoles.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time.[1][10]

Materials:

-

4-Iodo-1-methyl-1H-pyrazole

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium Carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv.).[10]

-

Add DME (3 mL) and H₂O (1.2 mL).[10]

-

Purge the vial with nitrogen.

-

Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[10]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 90 °C for 5-12 minutes.[10]

-

Monitor the reaction by TLC.

-

After completion, cool the vial to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[10]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are solutions to common problems encountered during the Suzuki-Miyaura coupling for 4-arylpyrazole synthesis.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low or No Yield | Catalyst Deactivation: Oxygen can oxidize the Pd(0) catalyst.[15] Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation).[15] Suboptimal Conditions: Incorrect choice of base, solvent, or temperature. | Improve Degassing: Ensure solvents and the reaction mixture are thoroughly deoxygenated.[15] Use Fresh Reagents: Use freshly purchased or recrystallized boronic acids. Consider more stable boronate esters.[12][15] Screen Conditions: Systematically vary the base, solvent, and temperature. Consider a more active catalyst system (e.g., Buchwald).[14][16] |

| Protodeboronation | The carbon-boron bond is cleaved, replacing the boronate group with a hydrogen. This is common with excess water, strong bases, or prolonged heating.[12] | Use a Milder Base: Switch to K₃PO₄ or KF.[12] Use Anhydrous Conditions (with caution): While some water is often beneficial, excess can be detrimental.[12] Shorter Reaction Times: Utilize microwave heating to minimize reaction time.[12] |

| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species.[12][15] | Rigorous Degassing: This is the most critical step to prevent homocoupling.[15] Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ to avoid in-situ reduction that can lead to homocoupling.[15] |

| Incomplete Conversion | The reaction is sluggish. | Increase Temperature: Cautiously increase the reaction temperature.[15][17] Change Catalyst/Ligand: Switch to a more active catalyst system with a more electron-rich, bulky ligand.[9] |

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 4-arylpyrazoles, offering a versatile and efficient route to this important class of compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome common challenges and successfully synthesize a wide range of 4-arylpyrazole derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and materials science, enabling the streamlined production of these valuable molecular scaffolds.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- Arkat USA. (2003).

- Hu, J. T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 614-618.

- Hu, J.T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.